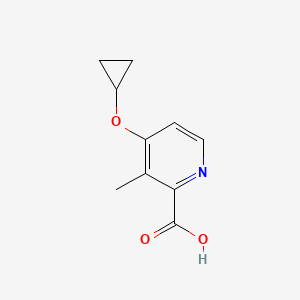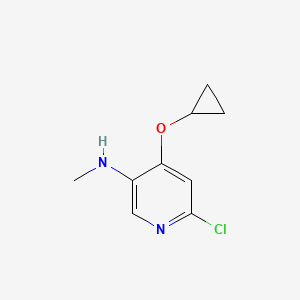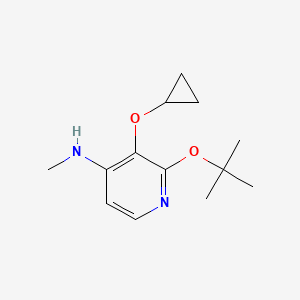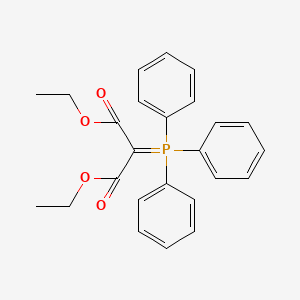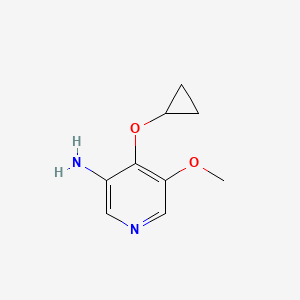
4-Cyclopropoxy-5-methoxypyridin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclopropoxy-5-methoxypyridin-3-amine is a heterocyclic compound with a pyridine ring substituted with a cyclopropoxy group at the 4-position and a methoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropoxy-5-methoxypyridin-3-amine can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester as a coupling partner and a halogenated pyridine derivative as the starting material. The reaction is catalyzed by palladium and requires a base such as potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki-Miyaura reaction conditions to achieve higher yields and purity. This can include using more efficient catalysts, optimizing reaction temperatures, and employing continuous flow reactors to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
4-Cyclopropoxy-5-methoxypyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Nucleophilic substitution reactions can replace the methoxy or cyclopropoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary amines .
Scientific Research Applications
4-Cyclopropoxy-5-methoxypyridin-3-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound can be used in the development of bioactive molecules, including potential pharmaceuticals.
Medicine: It may be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It can be used in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-5-methoxypyridin-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-methoxypyridine: Similar structure but lacks the cyclopropoxy group.
5-Methoxypyridin-3-amine: Similar structure but lacks the cyclopropoxy group.
4-Cyclopropoxy-3-aminopyridine: Similar structure but lacks the methoxy group
Uniqueness
4-Cyclopropoxy-5-methoxypyridin-3-amine is unique due to the presence of both cyclopropoxy and methoxy groups on the pyridine ring. This unique substitution pattern can impart distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H12N2O2 |
|---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
4-cyclopropyloxy-5-methoxypyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2/c1-12-8-5-11-4-7(10)9(8)13-6-2-3-6/h4-6H,2-3,10H2,1H3 |
InChI Key |
QRIXYQBLHFAIFA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CN=C1)N)OC2CC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-diethyl-4-[(E)-(5-ethyl-2-hydroxyphenyl)diazenyl]benzenesulfonamide](/img/structure/B14811227.png)




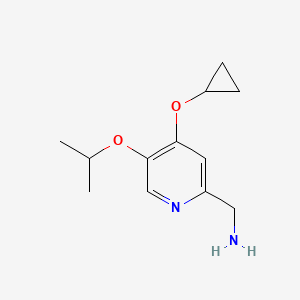
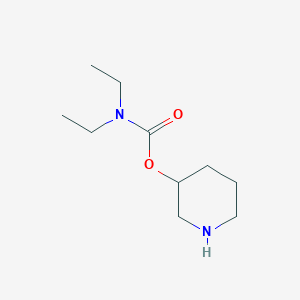
![N-[(E)-(2-chlorophenyl)methylidene]-2-methyl-3-nitroaniline](/img/structure/B14811249.png)

